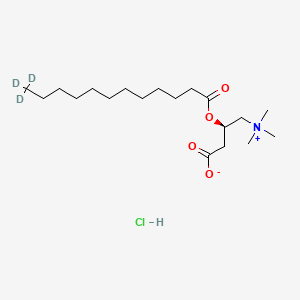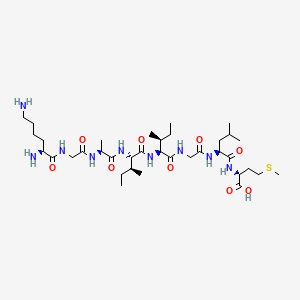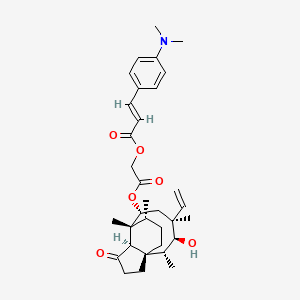
Antibacterial agent 150
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 150 is a synthetic compound designed to inhibit the growth and proliferation of bacteria. It is part of a broader class of antibacterial agents that are used to combat bacterial infections, particularly those caused by drug-resistant strains. The compound is known for its broad-spectrum activity, meaning it is effective against a wide range of bacterial species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 150 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial properties. The synthetic route may include:
Formation of the Core Structure: This step involves the use of organic synthesis techniques to create the basic molecular framework of the compound. Common reagents used in this step include organic solvents, catalysts, and base or acid reagents to facilitate the formation of bonds.
Functionalization: The core structure is then functionalized with various chemical groups that enhance its antibacterial activity. This may involve reactions such as halogenation, nitration, or sulfonation, depending on the desired properties of the final product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and ensure the compound’s efficacy.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product. This includes analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 150 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups that enhance the compound’s antibacterial properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to modify the compound.
Substitution Reagents: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different antibacterial activities. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 150 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibacterial mechanisms and the development of new antibacterial agents.
Biology: Researchers use it to study the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of Antibacterial agent 150 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound prevents the bacteria from forming a functional cell wall, leading to cell lysis and death. The molecular targets include transpeptidases and carboxypeptidases, which are essential for cross-linking peptidoglycan strands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: Like Antibacterial agent 150, penicillin targets bacterial cell wall synthesis but has a different core structure and spectrum of activity.
Cephalosporins: These compounds also inhibit cell wall synthesis but are structurally distinct from this compound.
Carbapenems: Another class of cell wall synthesis inhibitors, carbapenems are known for their broad-spectrum activity and resistance to many beta-lactamases.
Uniqueness
This compound is unique in its ability to target a broader range of bacterial species compared to some of the older antibiotics. Its synthetic nature allows for modifications that can enhance its efficacy and reduce the likelihood of resistance development. Additionally, its stability and potency make it a valuable tool in both research and clinical settings.
Eigenschaften
Molekularformel |
C33H45NO6 |
|---|---|
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C33H45NO6/c1-8-31(4)19-26(32(5)21(2)15-17-33(22(3)30(31)38)18-16-25(35)29(32)33)40-28(37)20-39-27(36)14-11-23-9-12-24(13-10-23)34(6)7/h8-14,21-22,26,29-30,38H,1,15-20H2,2-7H3/b14-11+/t21-,22+,26-,29+,30+,31-,32+,33+/m1/s1 |
InChI-Schlüssel |
FRLUNMUDTZLBMO-IHANFRSHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COC(=O)/C=C/C4=CC=C(C=C4)N(C)C)C |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC(=O)C=CC4=CC=C(C=C4)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
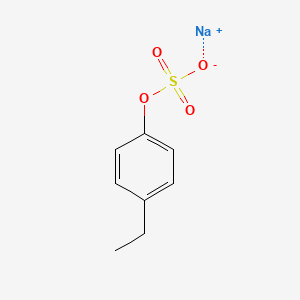
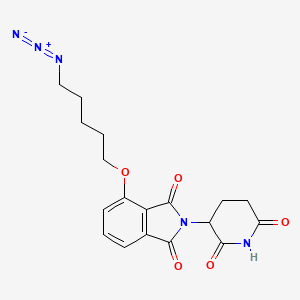



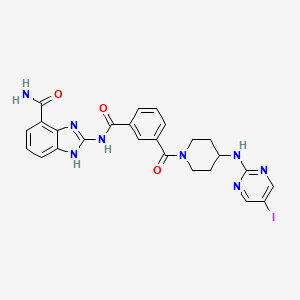

![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
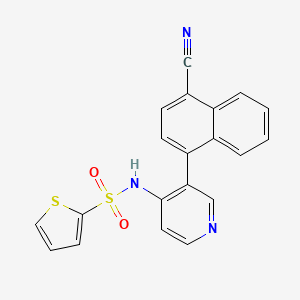
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)

